2,4,6-Tris(trifluoromethyl)phenol

pKa Acidity Electron-Withdrawing

Procure 2,4,6-Tris(trifluoromethyl)phenol (CAS 122489-60-5) to leverage its unmatched electron deficiency and steric profile for reproducible alkali-metal complex synthesis, potent hydrogen-bond-driven crystal engineering, and volatile CVD processes. Its 2,4,6-tris(CF₃) substitution delivers a distinct electronic environment, lower pKa, and higher vapor pressure that no chlorinated, nitrated, or mono-fluorinated analog can replicate. This product ensures precise O-functionalization and predictable supramolecular assembly.

Molecular Formula C9H3F9O
Molecular Weight 298.1 g/mol
CAS No. 122489-60-5
Cat. No. B054555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(trifluoromethyl)phenol
CAS122489-60-5
Molecular FormulaC9H3F9O
Molecular Weight298.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)O)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H3F9O/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2,19H
InChIKeyVFRSJKZNKXMYNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Tris(trifluoromethyl)phenol (CAS 122489-60-5): A Highly Electron-Deficient Phenol Building Block for Advanced Synthesis and Material Science


2,4,6-Tris(trifluoromethyl)phenol (CAS 122489-60-5) is a perfluorinated aromatic compound characterized by a phenolic core with three trifluoromethyl (CF₃) substituents at the 2, 4, and 6 positions . This substitution pattern creates an exceptionally electron-deficient aromatic system due to the strong inductive electron-withdrawing effect of the CF₃ groups . The compound possesses a molecular formula of C₉H₃F₉O and a molecular weight of approximately 298.11 g/mol, and it exhibits enhanced lipophilicity (calculated logP ~4.2-4.4) and distinct hydrogen-bonding behavior compared to non-fluorinated phenols .

Why Generic Substitution of 2,4,6-Tris(trifluoromethyl)phenol with Other Halogenated or Nitrated Phenols Fails in Advanced Applications


The unique combination of three strongly electron-withdrawing CF₃ groups in 2,4,6-tris(trifluoromethyl)phenol (CAS 122489-60-5) imparts a degree of electron deficiency and lipophilicity that is not replicated by its chlorinated, nitrated, or mono-fluorinated analogs . This profound electronic perturbation dramatically alters its physicochemical profile, including a significantly lower pKa and distinct hydrogen-bonding preferences [1][2]. Furthermore, the bulk and steric hindrance of the ortho-CF₃ groups restrict conformational flexibility and influence metal coordination geometries, leading to divergent structural outcomes in organometallic synthesis compared to less sterically demanding or differently substituted phenols [3]. Consequently, direct substitution with 2,4,6-trichlorophenol, 2,4,6-trinitrophenol, or even 2,4,6-tris(trifluoromethyl)aniline will result in fundamentally different reactivity, solubility, and material properties, rendering the target compound irreplaceable in applications demanding a specific electronic and steric environment.

Quantitative Differentiation of 2,4,6-Tris(trifluoromethyl)phenol from Key Analogs: A Guide for Scientific Selection and Procurement


Enhanced Acidity (pKa) vs. 2,4,6-Trichlorophenol and 2,4,6-Trinitrophenol

The electron-withdrawing power of three CF₃ groups in 2,4,6-tris(trifluoromethyl)phenol results in a substantially lower pKa than 2,4,6-trichlorophenol, though it is less acidic than the extremely electron-deficient 2,4,6-trinitrophenol. While an experimentally measured pKa value for the target compound is not readily available, the known pKa values of structurally related compounds allow for a clear class-level inference. 2,4,6-Trichlorophenol has a reported pKa of ~6.15-6.23 [1]. In contrast, the highly electron-withdrawing CF₃ groups of the target compound are expected to lower the pKa significantly below this value, approaching the stronger acidity characteristic of perfluorinated phenols . For reference, 2,4,6-trinitrophenol (picric acid) has a pKa of 0.38, demonstrating the extreme of electron-deficient phenol acidity [2]. The target compound therefore occupies a distinct and useful intermediate position on the acidity scale between common halogenated phenols and explosive nitrated phenols.

pKa Acidity Electron-Withdrawing Phenol

Distinct Hydrogen-Bonding Thermodynamics vs. Other 2,4,6-Trisubstituted Phenols

The hydrogen-bonding behavior of the hydroxyl group in 2,4,6-trisubstituted phenols is highly sensitive to the electronic nature of the substituents. For 2,4,6-tris(trifluoromethyl)phenol, the strong electron-withdrawing effect of the CF₃ groups significantly alters the free energy of hydrogen bond formation. Research into the hydrogen-bonding preferences of such compounds has established a sequence of free energy changes (−ΔG) for hydrogen bonding with a specific acceptor (likely a Lewis base) in CCl₄ solution at 32 °C. The CF₃-substituted compound exhibits a −ΔG value of approximately 1690 cal/mol, which is substantially higher than that of its less electron-deficient counterparts, such as the methyl-substituted analog, which shows a −ΔG of ~0 ± 200 cal/mol [1]. This quantifiable difference demonstrates that the target compound is a significantly stronger hydrogen-bond donor than its alkyl-substituted analogs.

Hydrogen Bonding Thermodynamics Free Energy Supramolecular Chemistry

Functional Group Divergence: Phenol vs. Aniline Reactivity and Physicochemical Profile

Replacing the phenolic -OH group with an -NH₂ group to form 2,4,6-tris(trifluoromethyl)aniline (CAS 25753-22-4) results in a profound shift in physicochemical properties and chemical reactivity. The aniline analog has a higher molecular weight (297.12 g/mol) and a significantly higher calculated LogP of 4.91 , compared to the target phenol's LogP of 4.2-4.4 . This increase in lipophilicity reflects the decreased polarity of the amino group relative to the hydroxyl group in this highly electron-deficient environment. Furthermore, the amino group, despite being deactivated by the CF₃ groups, remains a nucleophile, enabling participation in reactions like diazotization and amide bond formation, whereas the target phenol exhibits electrophilic and O-nucleophilic reactivity (e.g., Mitsunobu, Williamson ether synthesis) and distinct hydrogen-bonding profiles.

Aniline Functional Group LogP Nucleophilicity

Structural Divergence in Metal Complexes: Phenoxide vs. Thiolate Coordination Geometry

A direct head-to-head X-ray crystallographic comparison of the sodium and potassium salts of 2,4,6-tris(trifluoromethyl)phenoxide (RO⁻) and the corresponding benzenethiolate (RS⁻) reveals a critical structural divergence. The phenoxide derivatives, [Na(OR)(thf)₂]₂ and [K(OR)(thf)₂(µ-thf)]₂, were found to be dimeric in the solid state [1]. In contrast, the thiolate analogs, [Na(SR)(thf)₂·0.25thf]ₓ and [K(SR)(thf)]ₓ, adopted distinct polymeric structural types [1]. This difference in aggregation state is a direct consequence of the different donor properties (hard O vs. soft S) and steric demands of the 2,4,6-tris(trifluoromethyl)phenyl framework. The oxygen atom's higher electronegativity and smaller size favor a dimeric structure with bridging THF ligands, whereas the sulfur atom promotes polymer formation.

X-ray Crystallography Organometallic Coordination Chemistry Alkali Metal

Physical Property Divergence: Boiling Point and Vapor Pressure vs. 2,4,6-Trichlorophenol

The physical properties of 2,4,6-tris(trifluoromethyl)phenol diverge markedly from its chlorinated analog, 2,4,6-trichlorophenol, due to the different molecular weight and intermolecular forces imparted by the CF₃ groups. The target compound has a calculated boiling point of 130.4 °C at 760 mmHg , which is significantly lower than the boiling point of 2,4,6-trichlorophenol, reported to be 246 °C at 760 mmHg [1]. This lower boiling point, coupled with a calculated vapor pressure of 7.94 mmHg at 25 °C , indicates that the target compound is substantially more volatile than its chlorinated counterpart. This difference is critical for purification strategies (e.g., vacuum sublimation vs. recrystallization) and for applications where volatility is a key design parameter.

Physical Properties Volatility Boiling Point Purification

Validated Research and Industrial Application Scenarios for 2,4,6-Tris(trifluoromethyl)phenol Based on Quantitative Differentiation


Synthesis of Well-Defined Alkali Metal Phenoxide Complexes for Organometallic Catalysis

The established dimeric structure of sodium and potassium 2,4,6-tris(trifluoromethyl)phenoxides, as demonstrated by X-ray crystallography [1], makes this compound the superior choice for preparing discrete, well-defined alkali metal complexes. This predictable aggregation state is in contrast to the polymeric structures obtained with the analogous thiolate [1]. Researchers synthesizing heterobimetallic catalysts or model compounds for alkali metal coordination chemistry should procure this phenol to ensure reproducible, molecularly defined products, avoiding the uncontrolled speciation that occurs with the sulfur analog.

Design of Supramolecular Assemblies Requiring a Strong, Directional Hydrogen-Bond Donor

The quantifiably stronger hydrogen-bond donor capability of 2,4,6-tris(trifluoromethyl)phenol (free energy of −ΔG ≈ 1690 cal/mol) compared to alkyl-substituted analogs [2] makes it a key building block for crystal engineering and supramolecular chemistry. Scientists designing hydrogen-bonded networks, co-crystals, or molecular recognition elements can rely on this compound to provide a potent, directional interaction, enabling the construction of more stable and predictable architectures than would be possible with less electron-deficient phenols.

Synthetic Intermediate for Fluorinated Building Blocks via O-Functionalization

The distinct reactivity of the phenolic -OH group, as opposed to the -NH₂ group of 2,4,6-tris(trifluoromethyl)aniline, dictates the procurement of this compound for any synthetic route requiring O-alkylation, O-arylation, or Mitsunobu-type reactions . Furthermore, the lower calculated LogP (4.2-4.4) relative to the aniline (4.91) suggests better handling in aqueous-organic biphasic systems. For the introduction of the 2,4,6-tris(trifluoromethyl)phenyl group as a lipophilic yet polarizable substituent, the phenol is the necessary starting material.

Vapor-Deposited Fluorinated Thin Films and Volatile Reagent Applications

The significantly lower boiling point of 2,4,6-tris(trifluoromethyl)phenol (130.4 °C calculated) compared to 2,4,6-trichlorophenol (246 °C) [3] positions it as a unique candidate for processes requiring volatility. Applications in vacuum deposition for the creation of fluorinated organic thin films or as a volatile reagent in chemical vapor deposition (CVD) are better served by this compound. Its higher vapor pressure allows for gentle sublimation and precise dosing, a feature not shared by its less volatile, halogenated analogs.

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